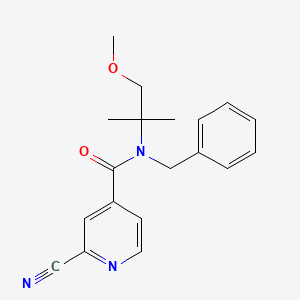
N-benzyl-2-cyano-N-(1-methoxy-2-methylpropan-2-yl)pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-2-cyano-N-(1-methoxy-2-methylpropan-2-yl)pyridine-4-carboxamide, also known as BAY 41-2272, is a chemical compound that belongs to the class of pyridine carboxamides. It has been extensively studied for its potential therapeutic applications in various diseases, including pulmonary hypertension, erectile dysfunction, and cancer.
Mechanism Of Action
N-benzyl-2-cyano-N-(1-methoxy-2-methylpropan-2-yl)pyridine-4-carboxamide 41-2272 exerts its pharmacological effects by activating the soluble guanylate cyclase (sGC) enzyme, which catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. This leads to the relaxation of smooth muscle cells and vasodilation of blood vessels, resulting in improved blood flow and reduced blood pressure.
Biochemical and Physiological Effects
N-benzyl-2-cyano-N-(1-methoxy-2-methylpropan-2-yl)pyridine-4-carboxamide 41-2272 has been shown to have several biochemical and physiological effects, including vasodilation of blood vessels, inhibition of platelet aggregation, and inhibition of cancer cell proliferation. It has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Advantages And Limitations For Lab Experiments
N-benzyl-2-cyano-N-(1-methoxy-2-methylpropan-2-yl)pyridine-4-carboxamide 41-2272 has several advantages for lab experiments, including its high potency, selectivity, and stability. However, it also has some limitations, including its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research and development of N-benzyl-2-cyano-N-(1-methoxy-2-methylpropan-2-yl)pyridine-4-carboxamide 41-2272. One potential area of focus is the development of novel formulations and delivery methods that can improve its solubility and bioavailability. Another area of focus is the identification of new therapeutic applications for N-benzyl-2-cyano-N-(1-methoxy-2-methylpropan-2-yl)pyridine-4-carboxamide 41-2272, particularly in the treatment of inflammatory and autoimmune diseases. Additionally, further studies are needed to elucidate the precise molecular mechanisms underlying its pharmacological effects, which could lead to the development of more potent and selective sGC activators.
Synthesis Methods
N-benzyl-2-cyano-N-(1-methoxy-2-methylpropan-2-yl)pyridine-4-carboxamide 41-2272 can be synthesized through a multi-step process that involves the reaction of 2-cyano-4-(dimethylamino)pyridine with benzyl bromide, followed by the reaction of the resulting intermediate with tert-butyl N-(2-hydroxy-2-methylpropyl)carbamate. The final product is obtained after deprotection of the tert-butyl group using trifluoroacetic acid.
Scientific Research Applications
N-benzyl-2-cyano-N-(1-methoxy-2-methylpropan-2-yl)pyridine-4-carboxamide 41-2272 has been extensively studied for its potential therapeutic applications in various diseases. In pulmonary hypertension, N-benzyl-2-cyano-N-(1-methoxy-2-methylpropan-2-yl)pyridine-4-carboxamide 41-2272 has been shown to exert vasodilatory effects on pulmonary arteries, leading to a reduction in pulmonary arterial pressure and improved cardiac function. In erectile dysfunction, N-benzyl-2-cyano-N-(1-methoxy-2-methylpropan-2-yl)pyridine-4-carboxamide 41-2272 has been shown to increase the production of cyclic guanosine monophosphate (cGMP), leading to improved penile blood flow and erectile function. In cancer, N-benzyl-2-cyano-N-(1-methoxy-2-methylpropan-2-yl)pyridine-4-carboxamide 41-2272 has been shown to inhibit the growth and proliferation of cancer cells, making it a potential candidate for cancer therapy.
properties
IUPAC Name |
N-benzyl-2-cyano-N-(1-methoxy-2-methylpropan-2-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-19(2,14-24-3)22(13-15-7-5-4-6-8-15)18(23)16-9-10-21-17(11-16)12-20/h4-11H,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIKBXLQKJJKKPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC)N(CC1=CC=CC=C1)C(=O)C2=CC(=NC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-cyano-N-(1-methoxy-2-methylpropan-2-yl)pyridine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,5,7,7-Tetramethyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2550705.png)
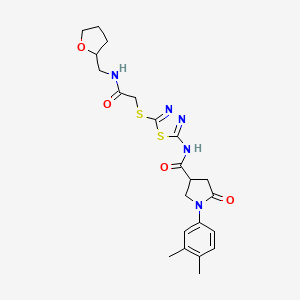
![[2-Bromo-4-(ethylsulfanyl)phenyl]methanol](/img/structure/B2550709.png)
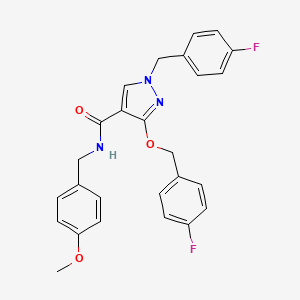
![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2550712.png)
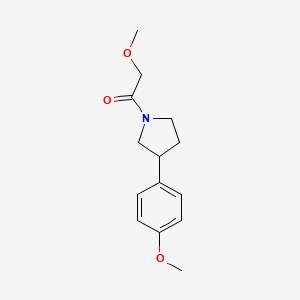
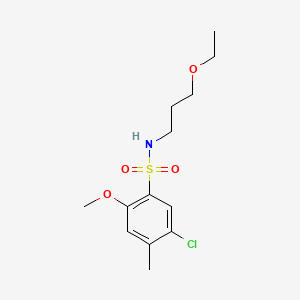
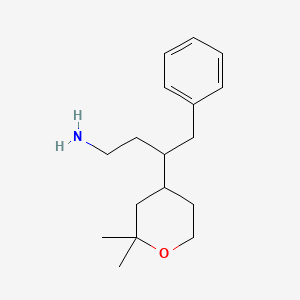
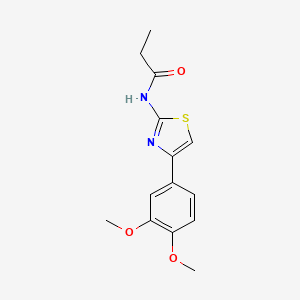
![N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2550718.png)
![2-Methyl-1-(pyrido[3,4-d]pyrimidin-4-ylamino)-3-thiophen-3-ylpropan-2-ol](/img/structure/B2550721.png)
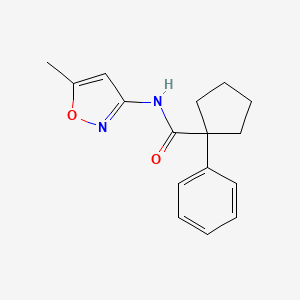
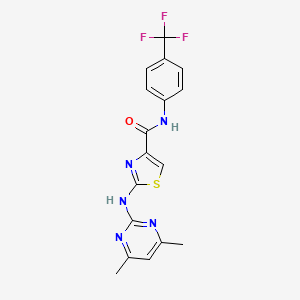
![2,2,2-Trifluoro-N-[1-(2,2,2-trifluoroacetyl)piperidin-3-yl]ethanimidoyl chloride](/img/structure/B2550726.png)